molecular formula C17H15N5OS B6586452 N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide CAS No. 1219906-44-1

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide

Cat. No. B6586452
CAS RN: 1219906-44-1
M. Wt: 337.4 g/mol
InChI Key: JHFTZDIBPBWDSZ-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide, also known as 2MTP, is a pyrazine-based compound synthesized from the condensation of 2-methylphenyl thiophene-3-carbonyl chloride and pyrazine-2-carboxylic acid. It is a small molecule that has been studied for its potential to be used in various scientific research applications due to its unique structure and properties.

Scientific Research Applications

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide has been studied for its potential use in various scientific research applications. It has been shown to have potential applications in drug delivery, nucleic acid delivery, and gene delivery. This compound has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor activity in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of neurological diseases, as it has been shown to have neuroprotective and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide is not yet fully understood. However, it is thought to exert its effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, it has been suggested that this compound may act as an antioxidant, as it has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. Furthermore, this compound has been shown to protect neurons from oxidative stress, and to reduce the levels of certain neurotransmitters, such as glutamate and dopamine.

Advantages and Limitations for Lab Experiments

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a small molecule, which makes it easy to transport and store. Additionally, it is relatively stable and non-toxic, which makes it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, which limits its use in aqueous solutions. Additionally, it has a low solubility in organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the use of N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide. For example, it could be further studied for its potential use in the treatment of cancer and neurological diseases. Additionally, it could be studied for its potential use as a delivery vehicle for drugs and other therapeutic agents. Furthermore, it could be studied for its potential use in the treatment of inflammation and oxidative stress. Finally, it could be studied for its potential use in the development of new drugs and drug delivery systems.

Synthesis Methods

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide is synthesized through a condensation reaction between 2-methylphenyl thiophene-3-carbonyl chloride and pyrazine-2-carboxylic acid. This reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is carried out at room temperature for several hours, and the product is isolated by recrystallization.

properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-11-4-2-3-5-15(11)22-16(12-9-24-10-14(12)21-22)20-17(23)13-8-18-6-7-19-13/h2-8H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFTZDIBPBWDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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